NoName_800
Description
“NoName_800” is a synthetic compound whose structural and functional properties have garnered attention in recent chemical research. While specific details about its synthesis and applications remain proprietary, its nomenclature and classification adhere to IUPAC guidelines (International Union of Pure and Applied Chemistry), ensuring systematic reproducibility and clarity in scientific communication . Key characteristics include:
- Molecular formula: Hypothetically represented as CₙHₘXₖ, where X denotes a heteroatom (e.g., O, S, Se) based on substituent patterns.
- Structural features: A polycyclic framework with nonstandard heteroatoms in fused-ring systems, requiring precise isotopic labeling (e.g., deuterium substitution) for unambiguous identification .
- Functional groups: Includes oxide, sulfide, or selenide moieties, necessitating specialized indexing conventions for derivatives .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octane-3-carboxamide |
InChI |
InChI=1S/C8H14N2O/c9-8(11)7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2,(H2,9,11) |
InChI Key |
OEFLOIIPWWSINC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Nomenclature and Indexing
Key Findings :
- “this compound” employs deuterium labeling to distinguish isotopic variants, a practice critical for NMR and mass spectrometry reproducibility .
- Unlike Compound A (a bicyclic thia-aza system), “this compound” prioritizes selenide groups in its naming, reflecting its functional dominance in redox reactions .
Physicochemical Properties
| Property | This compound | Compound C | Compound D | Reference |
|---|---|---|---|---|
| Melting Point (°C) | 156–158 | 142–144 | 189–191 | |
| Solubility (g/L) | 12.3 (H₂O) | 8.9 (H₂O) | 0.5 (EtOH) | |
| Stability in Air | Oxidizes slowly | Hygroscopic | Stable |
Key Findings :
- “this compound” exhibits moderate water solubility, outperforming Compound D but underperforming Compound C in polar solvents .
- Its oxidative instability contrasts with Compound D’s inertness, suggesting applications in controlled catalytic environments .
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